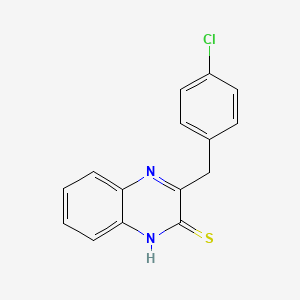

3-(4-Chlorobenzyl)quinoxaline-2-thiol

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-quinoxaline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUBQANGVHBOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoxaline-2-thiol

Quinoxaline-2-thiol is synthesized via thiation of 2-chloroquinoxaline or via condensation of o-phenylenediamine with glyoxal derivatives followed by sulfur incorporation.

Alkylation Reaction

Quinoxaline-2-thiol reacts with 4-chlorobenzyl bromide or chloride in ethanol or acetonitrile under basic conditions (triethylamine, K₂CO₃). The reaction proceeds via nucleophilic substitution at the sulfur atom, forming the 4-chlorobenzyl thioether. Optimal yields (75–85%) are achieved at reflux (12–24 h).

Optimization Insight :

Sulfine-Mediated Cyclization Approach

A novel route involves sulfine intermediates generated from phenacyl sulfoxides.

Synthesis of Phenacyl Sulfoxide

4-Chlorobenzyl-substituted phenacyl sulfoxide is prepared by oxidizing the corresponding sulfide.

Thermolysis to Sulfine and Cyclization

Heating the sulfoxide eliminates 1-methyl-1H-tetrazole, generating a sulfine. Reaction with o-phenylenediamine induces cyclization, forming the quinoxaline-2-thiol scaffold.

Advantages :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation.

Substituted Derivatives: Resulting from substitution reactions at the benzyl group.

Scientific Research Applications

Synthesis of 3-(4-Chlorobenzyl)quinoxaline-2-thiol

The compound can be synthesized through various methods involving the functionalization of quinoxaline derivatives. The synthesis typically involves the reaction of 2,3-dichloroquinoxaline with appropriate thiol compounds, leading to the formation of the desired thiol derivative. The structural characterization of synthesized compounds is usually performed using techniques such as NMR and mass spectrometry.

Biological Activities

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives demonstrate broad-spectrum antibacterial and antifungal activities against various pathogens . The compound's thioether functionality is believed to enhance its interaction with microbial targets.

Anticancer Potential

Quinoxalines have been explored for their anticancer properties. Specifically, modifications in the quinoxaline structure have led to compounds with potent activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In particular, derivatives similar to this compound have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth .

VEGFR-2 Inhibition

A notable application of quinoxaline derivatives is their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis and tumor progression. Compounds designed with similar pharmacophoric features to established VEGFR-2 inhibitors have shown promising results in preclinical evaluations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly impact biological activity. For example, substituents like chlorobenzyl groups can enhance lipophilicity and receptor binding affinity, which are essential for improved therapeutic outcomes .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various quinoxaline derivatives, including those similar to this compound, a series of compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of quinoxaline derivatives on cancer cell lines. Compounds were subjected to cytotoxicity assays, revealing that specific modifications led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .

Data Summary Table

Mechanism of Action

The mechanism by which 3-(4-Chlorobenzyl)quinoxaline-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional differences:

*Calculated based on molecular formulas.

- Reactivity: The thiol group in both quinoxaline derivatives may enable disulfide bond formation or metal interactions, whereas the hydrazino group in 3-hydrazinoquinoxaline-2-thiol could participate in Schiff base formation .

3-Hydrazinoquinoxaline-2-thiol

- Antifungal Activity: Demonstrates in vitro efficacy against Candida species when combined with thymoquinone, a natural monoterpene. Synergistic effects suggest multi-target mechanisms, possibly involving oxidative stress induction or cell wall disruption .

- Research Gaps : Mechanistic details remain unclear, necessitating further studies on pharmacokinetics and toxicity .

This compound

Compound 23

- Analytical Data : Characterized by LCMS (Rt=1.38 min, m/z=442 [M+H]), but biological activity is unspecified. The dual chlorinated aromatic system may confer stability or target specificity.

Synergistic Potential

- 3-Hydrazinoquinoxaline-2-thiol’s synergy with thymoquinone highlights the importance of combination therapies for overcoming microbial resistance .

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Develop a validated HPLC protocol with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).

- Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.